molecular formula C10H26Cl2N2O2 B7790668 Ethambutol dihydrochloride CAS No. 29326-86-1

Ethambutol dihydrochloride

Cat. No.: B7790668
CAS No.: 29326-86-1
M. Wt: 277.23 g/mol
InChI Key: AUAHHJJRFHRVPV-BZDVOYDHSA-N
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Mechanism of Action

Target of Action

Ethambutol dihydrochloride, also known as Ethambutol Hydrochloride or Ethambutol HCL, is a bacteriostatic agent that primarily targets actively growing microorganisms of the genus Mycobacterium, including M. tuberculosis . The primary targets of Ethambutol are the arabinosyltransferases (embA, embB, and embC) inside Mycobacterium cells .

Mode of Action

Ethambutol works by inhibiting the arabinosyltransferases, which are enzymes responsible for the formation of the cell wall components arabinogalactan and lipoarabinomannan . This inhibition prevents cell division and leads to an increase in cell wall permeability .

Biochemical Pathways

The inhibition of arabinosyltransferases by Ethambutol leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This results in the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in the interaction with host cells, may also be reduced, potentially interfering with mycobacterial interaction with host cells .

Pharmacokinetics

Ethambutol is well absorbed from the gastrointestinal tract and is well distributed in body tissues and fluids . Approximately 50% of Ethambutol is excreted unchanged in urine . Ethambutol reaches a peak of 2 to 5 micrograms/mL in serum 2 to 4 hours after administration when given at a single oral dose of 25 mg/kg of body weight .

Result of Action

The primary result of Ethambutol’s action is the inhibition of cell division in Mycobacterium cells, leading to bacteriostatic effects

Action Environment

The efficacy and stability of Ethambutol can be influenced by various environmental factors. . Furthermore, the development of resistant strains of M. tuberculosis can occur if Ethambutol is used alone , emphasizing the importance of using Ethambutol in combination with other antituberculosis drugs .

Biochemical Analysis

Biochemical Properties

Ethambutol dihydrochloride plays a significant role in biochemical reactions by inhibiting the synthesis of the mycobacterial cell wall. It specifically targets and inhibits the arabinosyltransferases (embA, embB, and embC), which are essential for the formation of cell wall components such as arabinogalactan and lipoarabinomannan . By preventing the formation of these components, this compound disrupts the integrity of the cell wall, leading to the accumulation of mycolic acid and other intermediates . This inhibition ultimately prevents cell division and growth of the mycobacteria .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In mycobacterial cells, it inhibits cell wall synthesis, leading to increased cell wall permeability and disruption of cellular integrity . This disruption interferes with the interaction between mycobacteria and host cells, potentially reducing the ability of the bacteria to evade the host immune response . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key cell wall components .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active sites of arabinosyltransferases (embA, embB, and embC), thereby inhibiting their enzymatic activity . This binding prevents the polymerization of arabinose into arabinan and subsequently arabinogalactan, which are critical components of the mycobacterial cell wall . The inhibition of these enzymes leads to a decrease in arabinogalactan and lipoarabinomannan levels, resulting in the accumulation of mycolic acid and other intermediates . These changes disrupt the cell wall structure and prevent cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy can be influenced by factors such as storage conditions and exposure to light . Long-term studies have shown that this compound can maintain its bacteriostatic activity over extended periods, although degradation products may form under certain conditions . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of mycobacterial growth and prevention of resistance development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits mycobacterial growth without causing significant toxicity . At higher doses, this compound can cause adverse effects such as optic neuritis and hepatic toxicity . Studies in animal models have shown that there is a threshold dose above which the risk of toxicity increases significantly . It is crucial to carefully monitor and adjust dosages to minimize the risk of adverse effects while maintaining therapeutic efficacy .

Metabolic Pathways

This compound is primarily metabolized in the liver by aldehyde dehydrogenase to form an aldehyde metabolite, which is then converted to the dicarboxylic acid 2,2’-(ethylinediimino)di-butyric acid . This metabolic pathway involves several enzymes and cofactors that facilitate the oxidation and subsequent conversion of this compound . The metabolites are eventually excreted in the urine . The metabolic flux and levels of metabolites can be influenced by factors such as genetic polymorphisms and co-administration of other drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is approximately 75-80% orally bioavailable and reaches peak plasma concentrations within 2-4 hours after administration . The compound is distributed into most body tissues, including the lungs, kidneys, and saliva . This compound is also known to penetrate inflamed meninges, reaching therapeutic levels in the cerebrospinal fluid . The distribution and localization of this compound can be influenced by factors such as tissue permeability and the presence of transporters or binding proteins .

Subcellular Localization

This compound primarily localizes to the cytoplasm of mycobacterial cells, where it exerts its inhibitory effects on arabinosyltransferases . The compound does not appear to undergo significant post-translational modifications or targeting to specific organelles . Its activity is largely confined to the cytoplasmic compartment, where it disrupts cell wall synthesis and prevents cell division . The subcellular localization of this compound is crucial for its effectiveness in inhibiting mycobacterial growth and maintaining its bacteriostatic properties .

Preparation Methods

  • Chemical Reactions Analysis

    • Ethambutol undergoes minimal chemical reactivity due to its stable structure.
    • It does not readily participate in oxidation, reduction, or substitution reactions.
    • Common reagents and conditions are not typically associated with Ethambutol transformations.
    • Major products formed from reactions involving Ethambutol are not well-documented.
  • Scientific Research Applications

    • Ethambutol’s primary application is in the treatment of TB.
    • In addition to its antibacterial properties, it has been explored for its potential in other areas, such as:

        Chemistry: Limited applications due to its stability.

        Biology: Minimal impact, as it primarily targets mycobacteria.

        Medicine: Essential for TB management.

        Industry: Used in pharmaceutical formulations.

  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    (2S)-2-[2-[[(2S)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AUAHHJJRFHRVPV-BZDVOYDHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(CO)NCCNC(CC)CO.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC[C@@H](CO)NCCN[C@@H](CC)CO.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H26Cl2N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4045345
    Record name Ethambutol dihydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4045345
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    277.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1070-11-7, 22196-75-4
    Record name Ethambutol hydrochloride [USAN:USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070117
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (+-)-Ethambutol dihydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022196754
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Ethambutol dihydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4045345
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name [S-(R*,R*)]-2,2'-(ethylenediimino)dibutan-1-ol dihydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.701
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name ETHAMBUTOL DIHYDROCHLORIDE, DL-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNG307DJ5X
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name ETHAMBUTOL HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE4VW5FO07
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    A: While the precise mechanism remains under investigation, Ethambutol Hydrochloride is known to inhibit arabinosyl transferases involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. [, ]

    A: By inhibiting arabinogalactan synthesis, Ethambutol Hydrochloride disrupts cell wall integrity, leading to increased permeability and ultimately bacterial death. [, ]

    A: The molecular formula is C10H24N2O2 • 2HCl, and its molecular weight is 277.23 g/mol. [, ]

    A: Yes, researchers have used techniques like Nuclear Magnetic Resonance (NMR) (both 1H and 13C) and Fourier Transform Infrared Spectroscopy (FTIR) to characterize Ethambutol Hydrochloride. [, , ]

    A: Studies indicate that Ethambutol Hydrochloride tablets can remain stable for up to two years under appropriate storage conditions. []

    A: Researchers have investigated various techniques, including spherical agglomeration [], niosomal encapsulation [], and incorporating it into dry powder inhalers using chitosan carriers []. These methods aim to improve the drug's flow properties, dissolution rate, and targeted delivery to the lungs.

    A: Intravenous administration of Ethambutol Hydrochloride results in significantly higher serum concentrations compared to oral administration. []

    A: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV, refractive index (RID), and charged aerosol detection (CAD), are frequently used. [, , , , , , , ]

    A: Pre-column derivatization with reagents like phenylethyl isocyanate enhances the detectability of Ethambutol Hydrochloride by improving its UV absorbance properties. [, , , ]

    A: As a highly water-soluble drug, Ethambutol Hydrochloride exhibits rapid dissolution, which contributes to its good bioavailability. []

    A: Ethambutol Hydrochloride's activity is assessed using in vitro cultures of Mycobacterium tuberculosis and in vivo models of tuberculosis infection, typically in guinea pigs or mice. [, ]

    A: Yes, resistance can develop through mutations in the embCAB operon, which encodes the arabinosyl transferase enzymes targeted by the drug. [, ]

    A: Ocular toxicity, particularly optic neuritis, is a potential adverse effect associated with Ethambutol Hydrochloride. [, , ]

    A: Ethambutol Hydrochloride was discovered in the early 1960s and has played a crucial role in tuberculosis treatment regimens since then. []

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